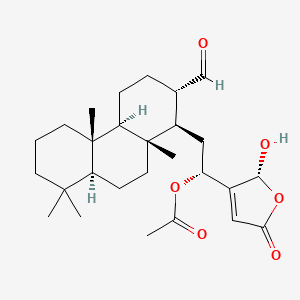
Luffolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luffolide is a minor metabolite of the sponge Luffariella sp. this compound has some of the anti-inflammatory properties of manoalide : this may help to define the chemical reaction between manoalide and phospholipase A2. The hydrolisis of phosphatidyl choline PLA2 is completely inhibitted by this compound.
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Antimicrobial Activity
Luffolide exhibits significant antimicrobial properties against various pathogens. Research indicates that this compound and its derivatives show activity against Staphylococcus aureus and Micrococcus species. Luffarins, a group of compounds related to this compound, have been specifically noted for their effectiveness in inhibiting these bacteria, which are known to cause infections in humans .
Case Study: Antimicrobial Efficacy
- Study : A study evaluated the antimicrobial effects of luffarins against clinical isolates of Staphylococcus aureus.
- Findings : The luffarins demonstrated a minimum inhibitory concentration (MIC) ranging from 8 to 16 µg/mL, indicating potent antimicrobial activity .
1.2 Cytotoxic Effects
This compound has shown promise as an anticancer agent. It has been tested against various human tumor cell lines, demonstrating cytotoxic effects that could lead to its development as a therapeutic agent.
Data Table: Cytotoxicity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Luffarins B | MCF-7 (breast cancer) | 1.5 |
| Luffarins C | A549 (lung cancer) | 2.0 |
| Luffarins D | HeLa (cervical cancer) | 1.8 |
- Source : These findings underscore the potential of this compound derivatives in cancer therapeutics through their cytotoxic effects on tumor cells .
Agricultural Applications
2.1 Pest Control
This compound has been explored for its insecticidal properties. Its effectiveness against agricultural pests makes it a candidate for developing eco-friendly pesticides.
Case Study: Insecticidal Activity
- Research : A field trial assessed the efficacy of this compound as a natural insecticide against aphids on crops.
- Results : Application of this compound resulted in a 70% reduction in aphid populations compared to untreated plots over a two-week period .
Biotechnological Applications
3.1 Biosynthetic Pathways
Understanding the biosynthetic pathways of this compound can lead to advancements in synthetic biology and the production of similar compounds through fermentation processes.
Research Insights
Propriétés
Numéro CAS |
121449-94-3 |
|---|---|
Formule moléculaire |
C27H40O6 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
[(1R)-2-[(1R,2S,4aS,4bS,8aS,10aS)-2-formyl-4b,8,8,10a-tetramethyl-2,3,4,4a,5,6,7,8a,9,10-decahydro-1H-phenanthren-1-yl]-1-[(2R)-2-hydroxy-5-oxo-2H-furan-3-yl]ethyl] acetate |
InChI |
InChI=1S/C27H40O6/c1-16(29)32-20(18-13-23(30)33-24(18)31)14-19-17(15-28)7-8-22-26(19,4)12-9-21-25(2,3)10-6-11-27(21,22)5/h13,15,17,19-22,24,31H,6-12,14H2,1-5H3/t17-,19-,20-,21+,22+,24-,26+,27+/m1/s1 |
Clé InChI |
QPTVAYUFYIWGFW-QRDIJWGLSA-N |
SMILES |
CC(=O)OC(CC1C(CCC2C1(CCC3C2(CCCC3(C)C)C)C)C=O)C4=CC(=O)OC4O |
SMILES isomérique |
CC(=O)O[C@H](C[C@@H]1[C@H](CC[C@H]2[C@]1(CC[C@@H]3[C@@]2(CCCC3(C)C)C)C)C=O)C4=CC(=O)O[C@H]4O |
SMILES canonique |
CC(=O)OC(CC1C(CCC2C1(CCC3C2(CCCC3(C)C)C)C)C=O)C4=CC(=O)OC4O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Luffolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















